molecular formula C17H11F3N4OS2 B2573977 3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 887206-06-6

3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2573977
CAS No.: 887206-06-6
M. Wt: 408.42
InChI Key: TUVSTZHASBCENR-UHFFFAOYSA-N
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Description

3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its ability to selectively target the NLRP3 pathway, preventing the assembly and activation of the inflammasome complex and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism is of high significance for investigating a wide range of inflammatory diseases, including gout, atherosclerosis, Alzheimer's disease, and Type 2 diabetes. Researchers utilize this compound as a key pharmacological tool to dissect the role of NLRP3-driven inflammation in both cellular and animal models of disease, providing critical insights for the development of novel anti-inflammatory therapeutics. Its application extends to probing the molecular underpinnings of inflammatory cell death, known as pyroptosis, making it a valuable asset for immunology and neurobiology research programs.

Properties

IUPAC Name

3-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4OS2/c18-17(19,20)10-4-3-5-11(8-10)24-14(21-22-15(24)26)9-23-12-6-1-2-7-13(12)27-16(23)25/h1-8H,9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVSTZHASBCENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one: plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The mercapto group (-SH) in the compound is known for its ability to form disulfide bonds with cysteine residues in proteins, which can alter the protein’s structure and function. Additionally, the trifluoromethyl group (-CF3) can influence the compound’s reactivity and binding affinity due to its electronegativity. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with dosage. At lower doses, the compound can exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can lead to adverse effects, including toxicity and organ damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Biological Activity

The compound 3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.

Chemical Structure

The compound features a complex structure that combines a triazole moiety with a benzo[d]thiazole unit. The presence of the trifluoromethyl group and the mercapto functionality enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens:

  • Antibacterial Activity : The compound has been tested against drug-resistant strains of bacteria. In vitro assays indicated that it possesses a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like vancomycin and ciprofloxacin .
CompoundMIC (μM)Reference
This compound< 0.046
Vancomycin0.68
Ciprofloxacin2.96

Antifungal Activity

The compound shows promising antifungal activity against various fungal strains. Its mechanism appears to involve disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis, which are critical for fungal survival .

Anticancer Properties

Studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the triazole and thiazole rings is crucial for its anticancer efficacy:

  • Cytotoxicity Studies : In vitro tests revealed IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
Cell LineIC50 (μM)Reference
Jurkat (leukemia)< 1.98
HT-29 (colon cancer)< 1.61

The proposed mechanism involves the inhibition of key enzymes related to cell proliferation and survival pathways in cancer cells. Molecular docking studies have shown that the compound binds effectively to target proteins involved in cancer progression, such as Bcl-2 .

Case Studies

  • Antibacterial Efficacy : In a study evaluating various triazole derivatives, this compound showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics in specific assays .
  • Anticancer Activity : A recent investigation into the cytotoxic effects on A431 epidermoid carcinoma cells demonstrated that treatment with this compound led to significant apoptosis, suggesting its potential as an anticancer agent .

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazole, including those with mercapto groups, display potent antibacterial and antifungal activities. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundMIC (μg/mL)Activity Type
28g0.25–1Antibacterial (MRSA)
31d1–8Broad-spectrum
50e34.5–47.5Bactericidal

Cancer Therapeutics

The mercapto-substituted triazoles have been investigated for their potential chemopreventive and chemotherapeutic effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Case Study: Inhibition of Kinase Activity
A study focusing on the structure-activity relationship (SAR) of triazole derivatives found that modifications at the 5-position significantly influenced their inhibitory potency against certain kinases. The most active compound in this series exhibited an IC50 value of 0.4 μM against a target kinase involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of the compound is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents on the phenyl groups have been shown to affect both the potency and spectrum of activity.

Table 2: Structure-Activity Relationship Findings

Substituent PositionModification TypeObserved Activity
4-positionNitro groupIncreased activity
5-positionTrifluoromethylBroader spectrum
3-positionMethyl groupReduced activity

Chemical Reactions Analysis

Synthetic Routes and Functional Group Reactivity

The compound’s synthesis likely involves multistep strategies, as seen in analogous 1,2,4-triazole derivatives:

Key Functional Groups and Reactivity

  • Mercapto Group (-SH) :

    • Oxidative Dimerization : Under mild oxidative conditions (e.g., DMSO, air), the -SH group can form disulfide bonds (S–S) . For example, oxidative cyclization of mercapto-substituted triazoles yields tricyclic benzo thiazolo[2,3-c] triazoles .

    • Alkylation/Propargylation : Reaction with propargyl bromide in ethanol/triethylamine introduces thiopropargyl groups at the sulfur, enabling click chemistry applications .

  • Benzothiazol-2(3H)-one :

    • Ring-Opening Reactions : Basic or nucleophilic conditions may hydrolyze the lactam ring, forming thiol-containing intermediates .

    • Electrophilic Substitution : The electron-rich benzothiazolone ring may undergo halogenation or nitration at specific positions.

  • 3-(Trifluoromethyl)phenyl Substituent :

    • Cross-Coupling Reactions : The CF₃ group enhances electron-withdrawing effects, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

Reaction Pathways and Experimental Data

The table below summarizes reaction types applicable to this compound, extrapolated from analogous systems:

Reaction Type Conditions Products/Outcomes Yield Ref.
Disulfide Formation DMSO, 80°C, 4 hrTricyclic benzo thiazolo-triazole derivatives72–89%
Propargylation Propargyl bromide, EtOH, Et₃N, 1 hrThiopropargylated triazole85–91%
Oxidative Cyclization I₂, K₂CO₃, DMF, 120°CDisulfide-linked dimer68%
Nucleophilic Substitution R-X (alkyl halides), K₂CO₃, DMFS-Alkylated derivatives75–82%

Oxidative Cyclization

The mercapto group undergoes oxidation to a thiyl radical, which dimerizes to form a disulfide intermediate. Subsequent intramolecular cyclization with the benzothiazolone generates fused tricyclic systems (Fig. 1A) .

Propargylation

In the presence of propargyl bromide, the -SH group acts as a nucleophile, displacing bromide to form a thioether linkage. Microwave irradiation reduces reaction time from 1 hr (conventional) to 2 min .

Biological Activity Correlations

  • Anticancer : Triazolethiones with CF₃ substituents inhibit 5-lipoxygenase (IC₅₀ = 1.42–4.17 μM) .

  • Antimicrobial : Mercapto-triazole hybrids show MIC values as low as 0.046 μM against MRSA .

Stability and Storage Considerations

  • The mercapto group is prone to oxidation; storage under inert atmosphere (N₂/Ar) is recommended.

  • The trifluoromethyl group enhances thermal stability, allowing reactions at elevated temperatures (e.g., 120°C in DMF) .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents on Triazole (Position 4) Biological Activity/Notes Reference
Target Compound Benzo[d]thiazol-2(3H)-one 3-(Trifluoromethyl)phenyl N/A (structural focus)
3-((5-Mercapto-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (16) Benzo[d]thiazol-2(3H)-one 3-Phenylpropyl Intermediate for further synthesis
4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile (6s) Benzo[d]thiazole 4-Methoxyphenyl Leukotriene biosynthesis inhibitor (IC50 N/A)
3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one 4-Phenyl, 4-(trifluoromethyl)benzyl thio Antibacterial (EC50: 22.1–47.6 μg/mL)

Key Observations :

  • Substituent Impact : The trifluoromethyl group in the target compound and compound 6s () is associated with enhanced bioactivity, particularly antibacterial effects, compared to methoxy or phenylpropyl substituents .
  • Scaffold Flexibility : Replacing benzo[d]thiazol-2(3H)-one with quinazolin-4(3H)-one () improves antibacterial potency, suggesting scaffold modifications significantly influence activity .

Key Observations :

  • Reagent Flexibility : The use of halides and isothiocyanates allows modular substitutions, enabling rapid diversification of triazole derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

  • Answer : The compound is synthesized via cyclization of precursors such as hydrazine derivatives and trifluoromethylphenyl-containing intermediates. A common method involves refluxing a solution of the precursor in n-butanol with hydrazine hydrate for 4 hours, followed by alkali (e.g., KOH) addition to precipitate intermediates. Recrystallization from dimethyl sulfoxide/water (1:1) yields pure product . Optimization includes:

  • Temperature control : Reflux at 80–100°C to minimize side reactions.
  • Stoichiometric ratios : Excess hydrazine (3:1 molar ratio) ensures complete cyclization .
  • Mass balance monitoring : reports 100% mass balance in degradation studies, indicating efficient reaction design .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Answer :

  • Structural confirmation : Use ¹H/¹³C NMR to verify triazole and benzothiazolone moieties. Elemental analysis confirms empirical formulas (e.g., C, H, N, S content) .
  • Purity assessment : HPLC with UV detection (e.g., 254 nm) quantifies degradation products. utilized HPLC to detect acid byproducts during stability testing .
  • Mass spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Answer : Stability studies in demonstrated 100% mass balance under stress conditions (heat, light, acidic/basic media), suggesting robust degradation profiles . For long-term storage:

  • Temperature : Store at -20°C to prevent thiol oxidation .
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) during prolonged storage to reduce hydrolysis risks .

Advanced Research Questions

Q. What structural features contribute to its antimicrobial activity, and how can SAR guide derivative design?

  • Answer : Key pharmacophores include:

  • Trifluoromethylphenyl group : Enhances lipophilicity and membrane penetration .
  • Benzothiazolone ring : Participates in hydrogen bonding with microbial targets .
  • Triazole-thiol moiety : Chelates metal ions critical for bacterial enzymes .
    • SAR Strategies :
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to boost activity .
  • Replace the benzothiazolone with quinazolinone to assess bioactivity shifts .

Q. How can contradictions in reported biological activity data be resolved methodologically?

  • Answer :

  • Standardized assays : Use consistent minimum inhibitory concentration (MIC) protocols (e.g., CLSI guidelines) to reduce variability .
  • Purity validation : Employ HPLC to confirm >95% purity before bioassays .
  • Control experiments : Compare with structurally similar compounds (e.g., 3-(4-chlorophenyl)-2-mercaptoquinazolin-4-one) to isolate structural effects .

Q. What degradation pathways are observed under stress conditions, and how do they inform formulation?

  • Answer :

  • Hydrolysis : The thiol group (-SH) may oxidize to disulfides under aerobic conditions. Stabilize with antioxidants (e.g., ascorbic acid) .
  • Photodegradation : UV exposure cleaves the benzothiazolone ring; use light-resistant packaging .
  • Thermal degradation : Heating above 100°C induces triazole ring rearrangement. Monitor via thermogravimetric analysis (TGA) .

Q. What salt formation strategies enhance solubility and bioavailability?

  • Answer :

  • Sodium/potassium salts : React the thiol group with NaOH/KOH to improve aqueous solubility. demonstrated enhanced activity in salt forms .
  • Co-crystallization : Use carboxylic acids (e.g., acetic acid) to form co-crystals, improving dissolution rates .
  • Solubility testing : Conduct phase solubility studies in buffers (pH 1.2–7.4) to identify optimal salt forms .

Q. How are toxicity profiles evaluated while retaining pharmacological efficacy?

  • Answer :

  • In vitro assays : MTT assays on mammalian cell lines (e.g., HEK-293) assess cytotoxicity. IC₅₀ values >100 µM indicate low toxicity .
  • In vivo models : Acute oral toxicity studies in rodents (OECD 423) determine LD₅₀. Modify substituents (e.g., replace CF₃ with Cl) to reduce hepatotoxicity .
  • Computational modeling : Predict ADMET properties using QSAR models to prioritize low-toxicity derivatives .

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